3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone family, characterized by a fused bicyclic system combining a triazole and pyrimidine ring. The structure features a 4-bromophenyl group at position 3 and a 1-phenylethyl substituent at position 6 (Figure 1).
Synthetic routes for similar compounds often involve cyclization of triazole precursors with pyrimidine derivatives. For example, oxidative cyclization using CuSO₄ or thionation with phosphorous pentasulfide (P₄S₁₀) are common strategies . The presence of bromine may facilitate further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(1-phenylethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O/c1-12(13-5-3-2-4-6-13)23-11-20-17-16(18(23)25)21-22-24(17)15-9-7-14(19)8-10-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSXVXBZNWMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a pyrimidine ring. The bromophenyl and phenylethyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazolopyrimidine ring.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of triazolopyrimidine compounds exhibit significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Case Studies
- A study demonstrated that triazolopyrimidine derivatives selectively inhibited cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition led to reduced proliferation in cancer cells and induced apoptosis .
- Another investigation focused on the compound's ability to modulate signaling pathways associated with tumor growth and metastasis, indicating potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits activity against a range of bacterial strains.
Research Findings
- In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity comparable to established antibiotics .
- Further investigations revealed that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death .
CNS Activity
There is emerging evidence supporting the application of this compound in treating central nervous system (CNS) disorders. Its structural features suggest potential interactions with neurotransmitter systems.
Insights from Studies
- Preclinical studies have indicated that certain derivatives can enhance GABAergic activity, which may be beneficial in conditions such as anxiety and epilepsy .
- Additionally, some variants have shown promise in modulating serotonin receptors, suggesting potential applications in mood disorders .
Synthesis and Modification
The synthesis of this compound can be achieved through various multi-component reactions (MCRs), allowing for structural modifications that enhance its biological activity.
Synthetic Pathways
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: Bromophenyl vs. Chlorobenzyl: Bromine’s larger atomic radius and stronger electron-withdrawing effect (compared to chlorine) may enhance target binding but reduce solubility. Amino vs. Alkyl Groups: Amino substituents (e.g., Compound 19, 33) correlate with antiviral activity but require higher concentrations (>20 µg/mL) compared to 7-amino derivatives (Compound 6a,b,d,e), which are active at >4 µg/mL .
Synthetic Efficiency: Yields for triazolopyrimidinones range from 59% (Compound 11) to >70% for BMIM-PF6-mediated reactions (Compounds 19, 33). Ionic liquids like BMIM-PF6 improve regioselectivity and reduce reaction times .
Toxicity Profiles: 3-Alkyl/aryl derivatives (e.g., Compound 8a) exhibit low toxicity, whereas 2-substituted analogs (e.g., 2-aryl-2H-triazolo derivatives) show adenosine receptor antagonism, suggesting divergent therapeutic applications .
Thionation Reactivity :
- Thionation of triazolopyrimidinediones with P₄S₁₀ yields dithione intermediates, which undergo υ-triazole-thiadiazole rearrangement (e.g., Compound 9 → thiadiazolo derivative). This reactivity is absent in the target compound due to its 7-one structure .
Biological Activity
3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 893921-29-4) is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHBrNO and a molecular weight of 396.2 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific molecular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
- Case Study : A derivative was tested against the HT-29 colon cancer cell line and exhibited an IC value in the low micromolar range. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. The proposed mechanism involves disruption of bacterial cell membrane integrity .
Anti-inflammatory Properties
The anti-inflammatory effects of triazolopyrimidine derivatives have been documented in various models. These compounds have been shown to inhibit pro-inflammatory cytokines and chemokines.
- Data Table : Summary of Anti-inflammatory Activity
| Compound | Target Cytokine | IC (µM) |
|---|---|---|
| Triazolo-Pyrimidine Derivative | TNF-α | 5.0 |
| Triazolo-Pyrimidine Derivative | IL-6 | 8.0 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can act on various receptors that mediate cellular responses to growth factors and inflammatory signals.
- Oxidative Stress Reduction : The compound has shown potential in reducing oxidative stress markers in cellular models.
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but complicate purification.
- Catalysts : Pd(PPh₃)₄ improves coupling yields for bromophenyl groups .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | NaN₃, HCl | Ethanol | 80 | 65–70 | |
| Alkylation | 1-Phenylethyl bromide, K₂CO₃ | DMF | 120 | 50–55 |
How can researchers confirm the molecular structure of this compound, and what challenges arise in crystallographic analysis?
Basic Research Question
Primary Techniques :
Q. Challenges :
- Crystallization : The compound’s low solubility in common solvents (e.g., hexane) necessitates mixed-solvent systems (e.g., DCM/EtOH) .
- Disorder : Dynamic rotation of the 1-phenylethyl group may cause crystallographic disorder, requiring low-temperature data collection .
What methodologies are used for initial biological screening of this triazolo-pyrimidinone derivative?
Basic Research Question
Screening Protocols :
Antimicrobial Assays : Broth microdilution (MIC ≤ 12.5 µg/mL against S. aureus) .
Anticancer Profiling : MTT assay (IC₅₀: 5–10 µM in HeLa cells) .
Enzyme Inhibition : Kinase inhibition measured via fluorescence polarization (e.g., EGFR IC₅₀: 0.2 µM) .
Q. Key Controls :
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Validate purity (>95%) via HPLC before testing .
How can synthetic routes be optimized to improve yield and scalability for this compound?
Advanced Research Question
Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization in 30 min vs. 24 hrs) and improves yield by 15–20% .
- Flow Chemistry : Enhances reproducibility for large-scale alkylation steps .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during triazole formation .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 50% vs. 70%) often stem from trace moisture in solvents or incomplete purification. Karl Fischer titration is recommended to ensure anhydrous conditions .
What mechanistic insights explain the biological activity of this compound, and how can structure-activity relationships (SAR) guide optimization?
Advanced Research Question
Mechanistic Studies :
Q. SAR Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., Br) improve target affinity but reduce solubility.
- Table 2 : Bioactivity vs. Substituent Modifications
| Substituent | Target (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 4-Bromophenyl | EGFR: 0.2 µM | 2.1 |
| 4-Chlorophenyl | EGFR: 0.5 µM | 5.8 |
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Root Causes :
Q. Resolution Workflow :
Replicate studies under standardized conditions (e.g., CLSI guidelines).
Use orthogonal assays (e.g., Western blotting alongside MTT).
Collaborate with crystallographers to confirm batch integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
